molecular formula C13H11NO B2657668 4-(Quinolin-2-yl)but-3-yn-1-ol CAS No. 121277-71-2

4-(Quinolin-2-yl)but-3-yn-1-ol

Cat. No.: B2657668
CAS No.: 121277-71-2
M. Wt: 197.237
InChI Key: UJPQWEHDJAJEHR-UHFFFAOYSA-N
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Description

4-(Quinolin-2-yl)but-3-yn-1-ol is a chemical compound with the molecular formula C₁₃H₁₁NO and a molecular weight of 197.24 g/mol . This compound features a quinoline ring attached to a butynol chain, making it an interesting subject for various chemical and biological studies.

Scientific Research Applications

4-(Quinolin-2-yl)but-3-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the study and development of quinoline derivatives, including “4-(Quinolin-2-yl)but-3-yn-1-ol”, may continue to be a significant area of research in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinolin-2-yl)but-3-yn-1-ol typically involves the reaction of quinoline derivatives with butynol precursors. One common method includes the nucleophilic addition of a quinoline derivative to a butynol compound under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Quinolin-2-yl)but-3-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(Quinolin-2-yl)but-3-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the butynol chain can interact with various proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Quinolin-2-yl)but-3-yn-1-ol is unique due to its combination of a quinoline ring and a butynol chain, which provides distinct chemical reactivity and potential biological activities. This combination allows for a wide range of chemical modifications and applications in various fields of research .

Properties

IUPAC Name

4-quinolin-2-ylbut-3-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-10-4-3-6-12-9-8-11-5-1-2-7-13(11)14-12/h1-2,5,7-9,15H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPQWEHDJAJEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C#CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-bromoquinoline (0.44 g), 3-butynol (0.2 ml), N,N-dicyclohexylamine (0.46 ml), BTPC (30 mg), copper (I) iodide (5 mg) and acetonitrile (10 ml) was stirred at 22° for 5 h. Ether (50 ml) was added, and the mixture filtered and evaporated in vacuo. The residue was purified by FCC eluting with ether followed by ether-methanol (19:1), to afford the title compound as a colourless solid (0.41 g). A small sample recrystallised from ethyl acetate-hexane had m.p. 89°-91°.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
5 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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